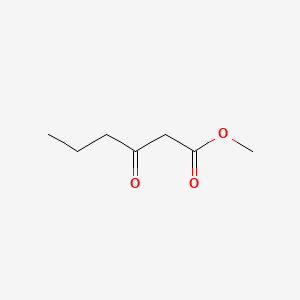

Methyl 3-oxohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPCQNABHNCLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184500 | |

| Record name | Methyl 3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30414-54-1 | |

| Record name | Hexanoic acid, 3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30414-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-oxohexanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JEP7CFU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Methyl 3-oxohexanoate (B1246410)

Introduction

Methyl 3-oxohexanoate (CAS No: 30414-54-1), also known as methyl butyrylacetate, is a versatile organic compound that serves as a key intermediate in a multitude of synthetic processes.[1][2] Characterized by its dual functional groups—a ketone and a methyl ester—this compound exhibits a unique reactivity profile that makes it a valuable building block in the synthesis of more complex molecules.[1] Its applications span various industries, including pharmaceuticals, agrochemicals, polymers, and the flavor and fragrance sector.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its synthesis, reactivity, and spectroscopic characterization.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid.[1][4] Its identity and fundamental properties are summarized in the tables below.

Table 1: General and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | Butyrylacetic Acid Methyl Ester, 3-Ketohexanoic Acid Methyl Ester, Methyl Butyrylacetate | [1][4] |

| CAS Number | 30414-54-1 | [1][2][6] |

| Molecular Formula | C₇H₁₂O₃ | [1][4][6] |

| Molecular Weight | 144.17 g/mol | [1][4][5] |

| SMILES | CCCC(=O)CC(=O)OC | [4][5] |

| InChI Key | SJPCQNABHNCLPB-UHFFFAOYSA-N | [4][5] |

| Purity | ≥ 96% (GC) | [1][4] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Melting Point | -43 °C to -42 °C | [1][2][6] |

| Boiling Point | 193 °C @ 760 mmHg 84 - 86 °C @ 14 mmHg | [1][6] |

| Density | 0.996 - 1.020 g/cm³ | [1][2][6] |

| Refractive Index | 1.426 - 1.430 | [1][6] |

| Flash Point | 73.2 °C | [6] |

| Water Solubility | 33 g/L at 20 °C | [2][6] |

| Vapor Pressure | 0.475 mmHg @ 25 °C | [6] |

| LogP | 0.877 - 0.918 | [2][6] |

Synthesis and Reactivity

Experimental Protocol: General Synthesis via Claisen Condensation

This protocol describes a generalized procedure for the synthesis of a β-keto ester like this compound.

Principle: The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. For this compound, this would typically involve the condensation of methyl butyrate (B1204436) with methyl acetate (B1210297).

Materials:

-

Methyl butyrate

-

Methyl acetate

-

Sodium methoxide (B1231860) (or another suitable strong base like sodium hydride)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Reaction Setup: A solution of sodium methoxide in the anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Ester Addition: A mixture of methyl butyrate and methyl acetate is added dropwise to the stirred base solution at a controlled temperature.

-

Reaction: The reaction mixture is stirred, typically at room temperature or with gentle heating, for several hours to ensure the completion of the condensation.

-

Quenching and Neutralization: The reaction is cooled in an ice bath and then carefully neutralized by the slow addition of aqueous acid until the solution is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an appropriate solvent. The organic layers are then combined.

-

Washing and Drying: The combined organic extract is washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified, typically by vacuum distillation, to yield the final product.

Caption: General workflow for synthesizing this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups. The active methylene (B1212753) group situated between the two carbonyls is readily deprotonated, allowing for a variety of alkylation and acylation reactions. The ketone can undergo reduction, condensation, and other carbonyl-specific transformations, while the ester can be hydrolyzed, transesterified, or reduced.

This versatility makes it an invaluable intermediate in the production of a wide range of target molecules.[1] It is utilized in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals like pesticides and herbicides.[1] Furthermore, its characteristic fruity aroma has led to its use as a flavoring agent in the food and beverage industry.[1][2]

Caption: Applications of this compound in various industries.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The expected peaks in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Table 3: Key Spectroscopic Data

| Spectroscopy | Peak / Shift (ppm) | Assignment / Rationale | Source(s) |

| IR | ~1750-1730 cm⁻¹ | C=O stretch (Ester) | [7] |

| IR | ~1710 cm⁻¹ | C=O stretch (Ketone) | [7] |

| IR | ~1300-1200 cm⁻¹ | C-O stretch (Ester) | [7] |

| ¹H NMR | ~3.7 ppm | -OCH₃ (Singlet, 3H) | [7] |

| ¹H NMR | ~3.5 ppm | -COCH₂CO- (Singlet, 2H) | [7] |

| ¹H NMR | ~2.5 ppm | -CH₂CO- (Triplet, 2H) | [7] |

| ¹H NMR | ~1.6 ppm | -CH₂CH₂CO- (Sextet, 2H) | [7] |

| ¹H NMR | ~0.9 ppm | CH₃CH₂- (Triplet, 3H) | [7] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[5][8][9]

Table 4: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H227 | Combustible liquid | [5][9] |

| H302 | Harmful if swallowed | [8] |

| H315 | Causes skin irritation | [5][8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

Handling and Storage:

-

Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[2][6][9]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 30414-54-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. homework.study.com [homework.study.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound 30414-54-1 | TCI AMERICA [tcichemicals.com]

Methyl 3-oxohexanoate: A Technical Whitepaper

CAS Number: 30414-54-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 3-oxohexanoate (B1246410), a versatile organic compound with significant applications in chemical synthesis. It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2]

Chemical and Physical Properties

Methyl 3-oxohexanoate is a colorless to pale yellow liquid characterized by a fruity aroma.[2] It is soluble in organic solvents and has moderate solubility in water.[2] Key physicochemical properties are summarized in the tables below.

Table 1: General Information and Identifiers

| Property | Value | Reference |

| CAS Number | 30414-54-1 | [3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl butyrylacetate, 3-Ketohexanoic acid methyl ester, Butyrylacetic acid methyl ester | [2] |

| InChI | InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3 | [3] |

| InChIKey | SJPCQNABHNCLPB-UHFFFAOYSA-N | [3] |

| SMILES | CCCC(=O)CC(=O)OC | [3] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Melting Point | -43 °C | [4] |

| Boiling Point | 85-88 °C @ 25 hPa | [4] |

| Density | 1.017 g/mL at 20 °C | [4] |

| Refractive Index | 1.4260 | [4] |

| Flash Point | 90 °C | [4] |

| Water Solubility | 33 g/L at 20 °C | [4] |

| LogP | 0.877 at 20 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are outlined below.

Table 3: Spectroscopic Data

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Peaks expected around 1 ppm (terminal methyl), 1.5 ppm (methylene), 3-4 ppm (methylene adjacent to carbonyls and methyl ester protons). | [1] |

| ¹³C NMR | Signals anticipated for carbonyl carbons (ketone and ester), methylene (B1212753) carbons, and methyl carbons. | [5] |

| IR Spectroscopy | Characteristic peaks for ester carbonyl (~1730-1750 cm⁻¹) and ketone carbonyl (~1710 cm⁻¹), C-H stretching (~3000 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). | [1] |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be observed via GC-MS. | [3] |

Synthesis and Reactivity

This compound is primarily synthesized through condensation reactions. Its bifunctional nature, possessing both a ketone and an ester group, makes it a valuable precursor for a variety of more complex molecules.[2]

General Synthesis Method: Claisen Condensation

A common route for the synthesis of β-keto esters like this compound is the Claisen condensation.[6][7] This reaction involves the base-promoted condensation of two ester molecules. In a crossed Claisen condensation, methyl acetate (B1210297) can be reacted with methyl butyrate (B1204436) in the presence of a strong base such as sodium methoxide. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester.

Below is a conceptual workflow for the synthesis of this compound via a Claisen-type condensation.

Reactivity and Use in Synthesis

The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations.[2] The active methylene group between the two carbonyls is particularly reactive and can be readily alkylated or used in various condensation reactions.[8]

A significant application of this compound is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[5][9] For instance, it can serve as a key building block in the synthesis of pyrimidine (B1678525) derivatives.

The following diagram illustrates a general reaction scheme for the synthesis of a substituted pyrimidine from this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. A diversity-oriented synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-oxohexanoate (B1246410), a valuable β-keto ester with applications as a key intermediate in the pharmaceutical and agrochemical industries, as well as a flavoring agent.[1] The primary focus of this document is the Claisen condensation reaction, a fundamental method for the formation of carbon-carbon bonds. This guide details the theoretical background, experimental protocol, purification, and characterization of methyl 3-oxohexanoate. All quantitative data is presented in structured tables, and a logical workflow for the synthesis is provided as a Graphviz diagram.

Introduction

This compound (also known as methyl butyrylacetate) is an organic compound characterized by the presence of both a ketone and an ester functional group.[1] Its structure makes it a versatile precursor in various organic syntheses. The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes esters as starting materials to produce β-keto esters.[2][3] This reaction is typically base-catalyzed and proceeds through the formation of an enolate intermediate.

Synthetic Pathway: Claisen Condensation

The most common and direct route for the synthesis of this compound is the crossed Claisen condensation between methyl butyrate (B1204436) and methyl acetate (B1210297). In this reaction, a strong base, such as sodium methoxide (B1231860), is used to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl butyrate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound.

Reaction Mechanism

The mechanism of the Claisen condensation involves the following key steps:

-

Enolate Formation: A strong base (e.g., sodium methoxide) removes an α-proton from an ester molecule (methyl acetate) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule (methyl butyrate).

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group (methoxide) to regenerate the carbonyl and form the β-keto ester.

-

Deprotonation of the β-keto ester: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, irreversible step drives the reaction to completion.

-

Protonation: An acidic workup is required to protonate the enolate of the β-keto ester and yield the final product.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via a sodium methoxide-mediated Claisen condensation.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Methyl butyrate | C₅H₁₀O₂ | 102.13 | 10.21 g (0.1 mol) | Anhydrous |

| Methyl acetate | C₃H₆O₂ | 74.08 | 14.82 g (0.2 mol) | Anhydrous, used in excess |

| Sodium methoxide | CH₃ONa | 54.02 | 5.40 g (0.1 mol) | Handled under inert atmosphere |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As required | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | As required | 1 M aqueous solution |

| Saturated sodium chloride solution (Brine) | NaCl | 58.44 | As required | |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As required | Drying agent |

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: The flask is charged with sodium methoxide (5.40 g, 0.1 mol) and anhydrous diethyl ether (50 mL). The suspension is stirred. A solution of methyl butyrate (10.21 g, 0.1 mol) and methyl acetate (14.82 g, 0.2 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred at room temperature for 1 hour and then gently refluxed for 2 hours. The formation of a solid precipitate indicates the progression of the reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice (100 g). The mixture is then acidified to pH ~5 with 1 M hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.

Expected Yield and Product Characteristics

| Parameter | Value |

| Theoretical Yield | 14.42 g |

| Boiling Point | 84 - 86 °C at 14 mmHg[1] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.020 g/mL[1] |

Characterization

The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

δ ~0.9 (t, 3H, -CH₂CH₃)

-

δ ~1.6 (sextet, 2H, -CH₂CH₂CH₃)

-

δ ~2.5 (t, 2H, -COCH₂CH₂-)

-

δ ~3.4 (s, 2H, -COCH₂CO-)

-

δ ~3.7 (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~13.5 (-CH₂C H₃)

-

δ ~17.0 (-C H₂CH₂CH₃)

-

δ ~45.0 (-COC H₂CH₂-)

-

δ ~49.0 (-COC H₂CO-)

-

δ ~52.0 (-OC H₃)

-

δ ~167.0 (-C O₂CH₃)

-

δ ~202.0 (-C OCH₂-)

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (aliphatic) |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1200 | C-O stretch (ester) |

Logical Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

References

An In-depth Technical Guide to Methyl 3-Oxohexanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxohexanoate (B1246410) is a versatile β-keto ester with significant applications in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, fragrances, and polymers. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, detailed synthetic protocols, and thorough spectroscopic analysis. Furthermore, it explores its role in complex chemical transformations, such as the Hantzsch pyridine (B92270) synthesis, a cornerstone in the development of calcium channel blockers like felodipine (B1672334).

Chemical Structure and Properties

Methyl 3-oxohexanoate, also known as methyl butyrylacetate, is an organic compound with the molecular formula C₇H₁₂O₃.[1][2] Its structure features a methyl ester functional group and a ketone at the β-position of the hexanoate (B1226103) chain.

Structural Formula:

CH₃CH₂CH₂COCH₂COOCH₃

Key Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 144.17 g/mol | [3] |

| CAS Number | 30414-54-1 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Melting Point | -44 to -42 °C | [3] |

| Boiling Point | 84 - 86 °C / 14 mmHg | [3] |

| Density | 1.020 g/cm³ | [3] |

| Refractive Index | 1.430 | [3] |

| Solubility | Soluble in alcohol.[4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[5][6]

Experimental Protocol: Claisen Condensation

This protocol describes the synthesis of this compound from methyl butyrate (B1204436) and methyl acetate (B1210297) using sodium methoxide (B1231860) as the base.

Materials:

-

Methyl butyrate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium methoxide (1 equivalent) and anhydrous diethyl ether.

-

Addition of Esters: A mixture of methyl butyrate (1 equivalent) and methyl acetate (1 equivalent) is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and dilute hydrochloric acid to neutralize the excess base and quench the reaction.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data and Analysis

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | -OCH₃ |

| ~3.4 | s | 2H | -COCH₂CO- |

| ~2.5 | t | 2H | -CH₂CO- |

| ~1.6 | sextet | 2H | -CH₂CH₂CO- |

| ~0.9 | t | 3H | CH₃CH₂- |

Note: Predicted values based on typical chemical shifts for similar functional groups.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~202 | C=O (ketone) |

| ~167 | C=O (ester) |

| ~52 | -OCH₃ |

| ~49 | -COCH₂CO- |

| ~45 | -CH₂CO- |

| ~17 | -CH₂CH₂CO- |

| ~13 | CH₃CH₂- |

Note: Predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium to Strong | C-H stretch (alkyl) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 144 | Molecular ion (M⁺) |

| 113 | M⁺ - OCH₃ |

| 101 | M⁺ - CH₂CO |

| 71 | M⁺ - COOCH₃ |

| 43 | CH₃CH₂CH₂⁺ |

Note: Predicted fragmentation pattern based on common fragmentation pathways for esters and ketones.

Applications in Drug Development

This compound and its analogs, such as methyl acetoacetate, are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the Hantzsch pyridine synthesis to produce 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their efficacy as calcium channel blockers in the treatment of hypertension.[9][10]

Logical Workflow: Hantzsch Pyridine Synthesis of Felodipine

The following diagram illustrates the logical workflow for the synthesis of the antihypertensive drug felodipine, highlighting the role of a β-keto ester like methyl acetoacetate, an analog of this compound.[11][12][13]

References

- 1. homework.study.com [homework.study.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. baranlab.org [baranlab.org]

- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]

- 13. Felodipine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Methyl 3-oxohexanoate: A Technical Guide

Introduction: Methyl 3-oxohexanoate (B1246410) (C₇H₁₂O₃, CAS No: 30414-54-1) is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide critical insights into its molecular architecture. This guide presents a detailed analysis of the spectroscopic data for methyl 3-oxohexanoate, intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | Singlet | 3H | O-CH ₃ |

| ~3.45 | Singlet | 2H | C(O)-CH ₂-C(O) |

| ~2.55 | Triplet | 2H | CH ₂-C(O) |

| ~1.60 | Sextet | 2H | CH ₂-CH₃ |

| ~0.90 | Triplet | 3H | CH ₃ |

Note: Data is predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly depending on the solvent and experimental conditions.[3]

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~202.5 | C =O (Ketone) |

| ~167.5 | C =O (Ester) |

| ~52.0 | O-C H₃ |

| ~49.5 | C(O)-C H₂-C(O) |

| ~45.5 | C H₂-C(O) |

| ~17.0 | C H₂-CH₃ |

| ~13.5 | C H₃ |

Note: Data is predicted based on typical chemical shifts for β-keto esters. Actual experimental values may vary.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H Stretch (Aliphatic) |

| ~1745 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1715 | Strong | C=O Stretch (Ketone Carbonyl) |

| ~1250-1150 | Strong | C-O Stretch (Ester) |

Note: The presence of two distinct carbonyl peaks is a characteristic feature of β-keto esters.[3][4]

Mass Spectrometry (MS)

| m/z | Proposed Fragment Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 101 | [M - CH₃CH₂CH₂]⁺ or [CH₃OC(O)CH₂C(O)]⁺ |

| 71 | [CH₃CH₂CH₂C(O)]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ or [CH₃C(O)]⁺ (Base Peak) |

Note: Fragmentation data is based on typical electron ionization (EI) mass spectrometry of β-keto esters.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared by dissolving the compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise ratio and resolution.

-

Data Processing: The acquired FID is subjected to Fourier transformation to generate the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS). Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The prepared sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then converted to an IR spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and their frequencies are recorded.

Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties of Methyl 3-oxohexanoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxohexanoate (B1246410) (CAS RN: 30414-54-1) is a versatile organic compound with applications in the flavor and fragrance industry, as well as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, particularly for reaction setup, purification, and formulation. This guide provides a detailed overview of the boiling point and density of Methyl 3-oxohexanoate, including experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that the boiling point is significantly dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 84 - 86 °C | at 14 mmHg |

| 85 - 88 °C | at 25 hPa | |

| 193 - 194 °C | at 760 mmHg (estimated) | |

| Density | 1.017 g/mL | at 20 °C |

| 1.020 g/mL | at 20/20 °C |

Experimental Protocols

While specific experimental data for the determination of these values for this compound are not publicly detailed, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point at Reduced Pressure (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid at various pressures.

Apparatus:

-

Thiele tube

-

Heat-resistant mineral oil

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner)

-

Vacuum source and manometer

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, and the Thiele tube is connected to a vacuum source and a manometer.

-

The system is evacuated to the desired pressure (e.g., 14 mmHg).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density using a Pycnometer or Volumetric Flask

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer or volumetric flask is weighed accurately on an analytical balance.

-

The vessel is filled with this compound up to the calibration mark, ensuring there are no air bubbles.

-

The filled vessel is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

The volume is adjusted precisely to the calibration mark, accounting for any thermal expansion or contraction.

-

The exterior of the vessel is carefully dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of the filled vessel minus the weight of the empty vessel) by the calibrated volume of the vessel.

Logical Relationships and Applications

This compound serves as a foundational molecule for various applications. Its chemical structure allows it to be a versatile building block in organic synthesis.

The diagram above illustrates the primary applications of this compound. It is used directly in the flavor and fragrance industry and serves as a crucial intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[1] Furthermore, it is a valuable building block in general organic synthesis research.

References

The Natural Occurrence of Methyl 3-Oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxohexanoate (B1246410), a volatile organic compound with a characteristic fruity aroma, has been identified as a natural constituent in the aromatic profile of select plant species. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of Methyl 3-oxohexanoate. It details its presence in Theobroma grandiflorum (cupuaçu), outlines the analytical methodologies employed for its identification and quantification, and explores its biosynthetic origins within the broader context of fatty acid metabolism. This document is intended to serve as a foundational resource for researchers in the fields of natural products chemistry, food science, and drug discovery.

Natural Occurrence

This compound has been identified as a naturally occurring volatile compound in the fruit of Theobroma grandiflorum, commonly known as cupuaçu.[1] This tropical tree is native to the Amazon rainforest and is a relative of the cacao tree. The presence of this compound contributes to the complex and desirable aroma profile of cupuaçu pulp, which is utilized in a variety of food products. While its presence in cupuaçu is documented, quantitative data on the concentration of this compound in this or other natural sources remains limited in publicly available scientific literature.

Table 1: Natural Sources of this compound

| Natural Source | Part of Organism | Analytical Method Used for Identification | Quantitative Data (Concentration) |

| Theobroma grandiflorum (Cupuaçu) | Fruit Pulp | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Data not available in reviewed literature |

Biosynthesis of the Parent Acid: 3-Oxohexanoic Acid

This compound is the methyl ester of 3-oxohexanoic acid. The biosynthesis of 3-oxohexanoic acid occurs as an intermediate step in the fatty acid biosynthesis pathway, which is a fundamental metabolic process in most organisms. The key enzyme responsible for the formation of the 3-oxoacyl chain is 3-oxoacyl-[acyl-carrier-protein] synthase . This enzyme catalyzes the condensation of an acyl-ACP (in this case, butyryl-ACP) with malonyl-ACP to form a 3-oxoacyl-ACP, which is subsequently processed.

The following diagram illustrates the initial steps of fatty acid synthesis leading to the formation of a 3-oxoacyl-ACP intermediate, the precursor to 3-oxohexanoic acid.

Experimental Protocols

The identification and quantification of this compound from natural sources are primarily achieved through chromatographic techniques coupled with mass spectrometry. The following is a detailed, generalized protocol based on methods reported for the analysis of volatile compounds in fruit matrices.

Isolation and Identification of this compound from Theobroma grandiflorum (Cupuaçu) Fruit Pulp using HS-SPME-GC-MS

Objective: To extract, separate, and identify volatile organic compounds, including this compound, from cupuaçu fruit pulp.

Materials:

-

Fresh or frozen cupuaçu pulp

-

Sodium chloride (NaCl)

-

Deionized water

-

Internal standard (e.g., d3-methyl hexanoate (B1226103) or a suitable non-native compound)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Vortex mixer

-

Heating block or water bath with temperature control

Procedure:

-

Sample Preparation:

-

Homogenize the cupuaçu pulp.

-

Weigh 2-5 g of the homogenized pulp into a 20 mL headspace vial.

-

Add 1-2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known concentration of the internal standard solution.

-

Seal the vial immediately with the screw cap.

-

Gently vortex the vial for 30 seconds to ensure proper mixing.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature. The fiber will adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250 °C) for a few minutes.

-

GC Conditions (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

-

Data Analysis and Identification:

-

Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).

-

Confirm the identification by comparing the calculated Linear Retention Index (LRI) with published values. The LRI can be determined by analyzing a series of n-alkanes under the same chromatographic conditions.

-

Quantification of this compound

For quantitative analysis, a calibration curve must be prepared using authentic standards of this compound.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Create a series of working standard solutions of known concentrations by serial dilution of the stock solution.

-

-

Calibration Curve Construction:

-

Spike a matrix blank (a sample of similar composition but without the analyte of interest, or a model matrix) with the working standard solutions to create a set of calibration standards.

-

Add a constant concentration of the internal standard to each calibration standard.

-

Analyze the calibration standards using the same HS-SPME-GC-MS method described above.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

Sample Analysis and Calculation:

-

Analyze the unknown samples (prepared as in section 3.1) using the same method.

-

Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by interpolating the peak area ratio on the calibration curve.

-

The following diagram outlines the general workflow for the quantification of this compound.

Conclusion

This compound is a naturally occurring ester found in the volatile fraction of Theobroma grandiflorum. Its biosynthesis is likely linked to the fatty acid synthesis pathway. While its presence is confirmed, there is a notable gap in the scientific literature regarding its concentration in natural sources. The methodologies outlined in this guide provide a robust framework for the future identification and, crucially, quantification of this compound in various biological matrices. Further research is warranted to elucidate the quantitative distribution of this compound in the plant kingdom and to explore its potential biological activities and roles in plant-environment interactions.

References

An In-depth Technical Guide to Methyl 3-oxohexanoate as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxohexanoate (B1246410), a β-keto ester, is a versatile biochemical reagent with significant applications in synthetic chemistry and as a modulator of biological processes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via Claisen condensation and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Furthermore, this guide explores its role as a potential modulator of bacterial quorum sensing, a vital cell-to-cell communication system in prokaryotes. Visual diagrams of the synthetic workflow and a relevant signaling pathway are included to facilitate a deeper understanding of its synthesis and application.

Introduction

Methyl 3-oxohexanoate (CAS No. 30414-54-1), also known as methyl butyrylacetate, is a carboxylic acid derivative and a ketone-containing ester.[1] Its bifunctional nature, possessing both a ketone and an ester group, makes it a valuable intermediate in a variety of organic syntheses.[2] It serves as a key building block in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][3] In the flavor and fragrance industry, it is utilized for its characteristic fruity aroma.[3]

From a biochemical perspective, the β-keto ester moiety is of particular interest. Molecules with this functional group can act as signaling molecules and have been investigated for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[4] This guide will delve into the synthesis, characterization, and potential biochemical applications of this compound, providing researchers with the necessary technical details for its use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a mild, ester-like odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol (B145695) and ether.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₃ | [5] |

| Molecular Weight | 144.17 g/mol | [5] |

| CAS Number | 30414-54-1 | [5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 84 - 86 °C / 14 mmHg | [1] |

| Melting Point | -44 to -42 °C | [1] |

| Density | 1.020 g/mL | [1] |

| Refractive Index | 1.430 | [1] |

| Purity (typical) | ≥ 96% (GC) | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of β-keto esters like this compound is the Claisen condensation.[4][6] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. A general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Detailed Experimental Protocol: Claisen Condensation

This protocol describes the synthesis of this compound via a crossed Claisen condensation reaction.

Materials:

-

Methyl acetate

-

Methyl butyrate

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

In the flask, dissolve sodium methoxide (1.0 equivalent) in the anhydrous solvent.

-

In the dropping funnel, prepare a mixture of methyl acetate (1.0 equivalent) and methyl butyrate (1.0 equivalent).

-

Add the ester mixture dropwise to the stirred solution of sodium methoxide at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath and slowly add 1 M HCl to neutralize the excess base until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Expected Yield: While yields can vary depending on the precise reaction conditions and scale, Claisen condensations for the synthesis of β-keto esters can achieve yields ranging from moderate to high (typically 50-80%).[7][8]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis Protocol

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C EI-MS system or equivalent.

-

Column: DB-5 silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split.

-

Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/minute to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Ionization Mode: Electron Impact (EI) at 70 eV.

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Inject 1 µL of the sample into the GC-MS system.

Expected Results: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight. Characteristic fragment ions can also be observed, which aid in structural confirmation.[5]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~0.9 | t | -CH₃ (C6) |

| ~1.6 | sextet | -CH₂- (C5) | |

| ~2.5 | t | -CH₂- (C4) | |

| ~3.4 | s | -CH₂- (C2) | |

| ~3.7 | s | -OCH₃ | |

| ¹³C NMR | ~13.7 | C6 | |

| ~17.2 | C5 | ||

| ~45.5 | C4 | ||

| ~49.5 | C2 | ||

| ~52.3 | -OCH₃ | ||

| ~167.5 | C1 (ester C=O) | ||

| ~202.8 | C3 (keto C=O) |

Note: Predicted chemical shifts are estimates and may vary slightly depending on the solvent and experimental conditions.

Application as a Biochemical Reagent: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation.[9][10] The signaling molecules in many Gram-negative bacteria are N-acylhomoserine lactones (AHLs).[9][11]

β-Keto esters, including this compound, share structural similarities with the acyl portion of some AHLs. This structural mimicry allows them to potentially act as competitive inhibitors of the AHL receptor proteins (LuxR-type proteins), thereby disrupting QS-mediated gene expression.[4]

The diagram below illustrates the hierarchical quorum-sensing network in Pseudomonas aeruginosa, a common target for QS inhibitors.

Conclusion

This compound is a valuable and versatile biochemical reagent with established applications in chemical synthesis and emerging potential in the modulation of biological pathways. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis and characterization, and an introduction to its potential role as a quorum-sensing inhibitor. The provided experimental details and visual aids are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors, from drug discovery to the study of bacterial communication. Further investigation into its biological activities is a promising area for future research.

References

- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of a Versatile Building Block: A Technical History of Methyl 3-oxohexanoate

For Immediate Release

A deep dive into the historical synthesis, foundational chemistry, and modern applications of Methyl 3-oxohexanoate (B1246410), a key intermediate for researchers, scientists, and drug development professionals.

Methyl 3-oxohexanoate, a seemingly unassuming β-keto ester, holds a significant place in the landscape of organic synthesis. Its discovery is intrinsically linked to the pioneering work of German chemist Rainer Ludwig Claisen and his discovery of the condensation reaction between esters in 1887, which would come to bear his name.[1] While a singular manuscript heralding the "discovery" of this specific molecule is not evident in historical records, its synthesis is a classic exemplar of the Claisen condensation, a cornerstone of carbon-carbon bond formation. This technical guide explores the historical context of its first likely synthesis, detailed experimental protocols based on early methodologies, and its modern role as a versatile precursor in pharmaceutical and other industries.

The Historical Context: The Claisen Condensation

The latter half of the 19th century was a period of profound advancement in organic chemistry. It was within this fertile scientific environment that Rainer Ludwig Claisen, in 1887, published his seminal work on the base-promoted condensation of two ester molecules to form a β-keto ester.[1] This reaction, proceeding through the formation of an enolate intermediate, provided a powerful new tool for the construction of complex organic molecules.

The synthesis of this compound (also known as methyl butyrylacetate) is a straightforward application of this principle, involving a crossed Claisen condensation between methyl butyrate (B1204436) and methyl acetate (B1210297). The reaction hinges on the generation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl butyrate.

A Foundational Synthesis: The Experimental Protocol

While Claisen's original 1887 publication in Berichte der deutschen chemischen Gesellschaft laid the theoretical groundwork, detailed experimental procedures for a wide range of esters were subsequently developed. A 1948 study published in the Journal of the American Chemical Society provides a thorough investigation into the Claisen condensation of methyl esters, offering a robust protocol that would be applicable to the synthesis of this compound. The following protocol is based on the methodologies described in this and other early literature on ester condensations.

Experimental Workflow: Crossed Claisen Condensation

Caption: A generalized workflow for the synthesis of this compound via a crossed Claisen condensation.

Methodology:

-

Preparation of Apparatus: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Reaction Setup: Sodium methoxide (1.1 equivalents) is suspended in a suitable anhydrous solvent, such as toluene (B28343) or diethyl ether, within the reaction flask.

-

Addition of Reactants: Methyl butyrate (1.0 equivalent) is added to the stirred suspension. Methyl acetate (1.5 equivalents) is then added dropwise from the dropping funnel over a period of 1-2 hours. The slow addition helps to control the exothermic reaction and favors the formation of the desired crossed-condensation product.

-

Reaction Conditions: Following the addition of methyl acetate, the reaction mixture is gently heated to reflux for several hours to drive the reaction to completion.

-

Work-up: The reaction mixture is cooled in an ice bath and then neutralized by the slow addition of dilute acetic acid. The resulting solution is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data and Physicochemical Properties

While specific yields from a hypothetical first synthesis are unavailable, modern commercial syntheses and optimizations of the Claisen condensation for similar β-keto esters typically report yields in the range of 60-80%. The physical and chemical properties of this compound are well-characterized.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃[2] |

| Molecular Weight | 144.17 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 84 - 86 °C at 14 mmHg[3] |

| Melting Point | -44 to -42 °C[3] |

| Density | 1.017 - 1.020 g/mL at 20 °C[3] |

| Refractive Index | ~1.430[3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents |

Role in Modern Synthesis: A Versatile Intermediate

This compound is not known to be a key player in specific signaling or metabolic pathways within biological systems. Instead, its significance lies in its utility as a versatile chemical intermediate, particularly in the pharmaceutical and fragrance industries.[3][4][5] The presence of both a ketone and an ester functional group, with an active methylene (B1212753) group in between, allows for a wide range of subsequent chemical modifications.

Pharmaceutical Synthesis Pathway Example

Caption: A simplified logical diagram showing the role of this compound as a starting material for the synthesis of complex pharmaceutical compounds.

Its reactive nature makes it an ideal starting material for the synthesis of various heterocyclic compounds, which form the core structures of many drugs.[4] By reacting this compound with dinucleophiles, such as ureas, thioureas, or hydrazines, a diverse array of pyrimidine (B1678525) and pyrazole (B372694) derivatives can be readily accessed. These scaffolds are prevalent in a wide range of therapeutic agents, including anti-inflammatory, anti-infective, and central nervous system-targeting drugs. Furthermore, the ester and ketone functionalities can be independently modified to introduce additional complexity and tailor the molecule's properties for a specific biological target. Its application as a building block streamlines the synthesis of complex molecules, making it a valuable tool in the drug discovery and development pipeline.[4]

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the keto-enol tautomerism of Methyl 3-oxohexanoate (B1246410), a β-keto ester of interest in various chemical and pharmaceutical applications. The equilibrium between the keto and enol forms is a fundamental concept that influences the reactivity, stability, and biological activity of this molecule. This document details the underlying principles, solvent effects on the tautomeric equilibrium, and the experimental protocols used for its characterization.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like Methyl 3-oxohexanoate, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-hydrogens, facilitating the reversible interconversion between the two tautomers.[2] The equilibrium is dynamic and can be influenced by several factors, including the structure of the compound, solvent polarity, and temperature.[3][4]

The general equilibrium for a β-keto ester is shown below:

Caption: Keto-enol tautomeric equilibrium of this compound.

The stability of the enol form in β-dicarbonyl compounds is often enhanced by the formation of an intramolecular hydrogen bond and a conjugated π-system.[5]

Solvent Effects on the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly dependent on the solvent.[3] Generally, nonpolar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the keto form.[3] This is because the enol form can form a stable intramolecular hydrogen bond in nonpolar environments. In polar, hydrogen-bond-accepting solvents, this intramolecular bond is disrupted by intermolecular hydrogen bonds with the solvent, which can stabilize the more polar keto tautomer.[3]

Quantitative Data for an Analogous β-Keto Acid

| Solvent | Dielectric Constant (ε) | % Enol Form (Acetoacetic Acid) | Keq ([Enol]/[Keto]) |

| Carbon Tetrachloride (CCl₄) | 2.2 | 49% | 0.96 |

| Chloroform (CDCl₃) | 4.8 | 27% | 0.37 |

| Acetone | 20.7 | 7% | 0.08 |

| Water (D₂O) | 78.5 | < 2% | < 0.02 |

Data adapted from a study on acetoacetic acid and is intended to be illustrative for a generic β-dicarbonyl system.[5]

Experimental Protocols for Determining Tautomeric Equilibrium

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique to quantify the ratio of keto and enol tautomers in solution.[2][3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6]

General ¹H NMR Spectroscopy Protocol

The following is a general protocol for determining the keto-enol equilibrium of a β-keto ester like this compound.

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in different deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

Micropipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in each deuterated solvent at a known concentration (e.g., 0.1 M).

-

For each solvent, add a precise volume of the deuterated solvent (e.g., 0.6 mL) to a clean, dry NMR tube.

-

Add a precise amount of this compound to each NMR tube.

-

Cap the tubes and gently invert several times to ensure a homogeneous solution.

-

Allow the solutions to equilibrate for a period of time (e.g., 24 hours) at a constant temperature to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum for each sample.

-

Typical acquisition parameters include:

-

A sufficient number of scans to obtain a good signal-to-noise ratio.

-

A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.

-

A spectral width that encompasses all relevant proton signals.

-

-

-

Data Analysis:

-

Process the NMR spectra (phasing, baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, one would expect:

-

Keto form: A singlet for the methylene (B1212753) protons (α-protons) between the two carbonyl groups (typically around 3.4-3.6 ppm).

-

Enol form: A singlet for the vinylic proton (typically around 5.0-5.5 ppm) and a broad singlet for the enolic hydroxyl proton (which can be very downfield, >10 ppm).

-

-

Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-methylene protons) and a signal unique to the enol form (e.g., the vinylic proton).

-

Calculate the molar ratio of the two tautomers. The equilibrium constant, Keq, is the ratio of the concentration of the enol form to the keto form.[6]

Calculation of Keq:

-

Let I(enol) be the integral of the vinylic proton signal (representing 1 proton).

-

Let I(keto) be the integral of the α-methylene proton signal (representing 2 protons).

-

The ratio of moles is then: (I(enol) / 1) / (I(keto) / 2).

-

Therefore, Keq = [Enol] / [Keto] = 2 * I(enol) / I(keto).

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for determining keto-enol equilibrium by ¹H NMR spectroscopy.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical nature, with the equilibrium being significantly influenced by the solvent environment. While specific quantitative data for this molecule is sparse in the surveyed literature, the principles governing its tautomerism are well-established for β-keto esters. The use of ¹H NMR spectroscopy provides a robust and reliable method for quantifying the keto and enol forms in solution. For professionals in drug development and chemical research, understanding and controlling this equilibrium is essential for predicting reactivity, designing synthetic pathways, and understanding potential biological interactions.

References

- 1. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Reactivity of Alpha-Protons in Methyl 3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the α-protons in methyl 3-oxohexanoate (B1246410), a key intermediate in various synthetic pathways. The document details the acidity of these protons, the factors influencing their reactivity, and common synthetic transformations such as alkylation and acylation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a thorough understanding and practical application of the chemistry of methyl 3-oxohexanoate.

Core Concepts: Acidity and Enolate Formation

The protons on the carbon atom situated between the ketone and ester carbonyl groups (the α-position) of this compound exhibit significantly enhanced acidity compared to those in simple ketones or esters. This heightened acidity is a cornerstone of the compound's utility in organic synthesis.

The predicted pKa value for the α-protons of this compound is approximately 10.67. This value is substantially lower than that of a typical ketone (pKa ≈ 19-21) or ester (pKa ≈ 23-25). The primary reason for this increased acidity is the ability of the conjugate base, an enolate, to delocalize the negative charge across both the ketone and ester carbonyl groups through resonance. This resonance stabilization significantly lowers the energy of the enolate, thereby facilitating the deprotonation of the α-carbon.

The formation of the enolate is a critical first step in most reactions involving the α-protons of this compound. This is typically achieved by treatment with a suitable base. The choice of base is crucial and depends on the desired outcome of the subsequent reaction. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is often employed.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties of this compound and the outcomes of its characteristic reactions.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Predicted pKa (α-protons) | ~10.67 |

| Boiling Point | 84-88 °C @ 25 hPa |

| Density | 1.017 g/mL at 20 °C |